molecular formula C8H9F B1337617 2-Fluoro-1,4-dimethylbenzene CAS No. 696-01-5

2-Fluoro-1,4-dimethylbenzene

Cat. No.: B1337617
CAS No.: 696-01-5
M. Wt: 124.15 g/mol
InChI Key: WJAVYWPXOXAOBS-UHFFFAOYSA-N
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Description

2-Fluoro-1,4-dimethylbenzene is a useful research compound. Its molecular formula is C8H9F and its molecular weight is 124.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAVYWPXOXAOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490107
Record name 2-Fluoro-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-01-5
Record name 2-Fluoro-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Initiation:the Reaction is Initiated by the Homolytic Cleavage of a Halogen Molecule E.g., Br₂ into Two Halogen Radicals Br• . This Step Typically Requires an Energy Input, Such As Heat or Ultraviolet Uv Light.ucalgary.ca

Initiation Step

Br₂ + hν (light) → 2 Br•

Propagation:this Stage Consists of Two Repeating Steps That Form the Product and Regenerate the Halogen Radical, Thus Continuing the Chain Reaction.ma.edu

Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2-Fluoro-1,4-dimethylbenzene. This is the rate-determining step and results in the formation of a hydrogen bromide (HBr) molecule and a resonance-stabilized benzylic radical. ucalgary.ca The stability of this benzylic radical is a key factor in the reactivity of the benzylic C-H bonds. viu.ca

Propagation Step 2a

C₈H₉F + Br• → C₈H₈F• + HBr

Step 2b: Halogen Abstraction: The newly formed benzylic radical then reacts with another molecule of the halogen (Br₂) to form the halogenated product (a benzyl (B1604629) bromide derivative) and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, continuing the chain. ucalgary.ca

Propagation Step 2b

C₈H₈F• + Br₂ → C₈H₈FBr + Br•

Termination:the Chain Reaction is Terminated when Two Radical Species Combine to Form a Stable, Non Radical Product. This Can Occur in Several Ways, Such As the Combination of Two Bromine Radicals, a Bromine Radical and a Benzylic Radical, or Two Benzylic Radicals.ma.edu

Termination Steps

Br• + Br• → Br₂

C₈H₈F• + Br• → C₈H₈FBr

2 C₈H₈F• → (C₈H₈F)₂

The table below summarizes the key steps in the radical bromination of 2-Fluoro-1,4-dimethylbenzene.

Reaction Step Reactants Products Description
Initiation Br₂2 Br•Homolytic cleavage of bromine molecule by light.
Propagation 1 This compound + Br•2-Fluoro-1,4-dimethylbenzyl radical + HBrAbstraction of a benzylic hydrogen by a bromine radical.
Propagation 2 2-Fluoro-1,4-dimethylbenzyl radical + Br₂1-(Bromomethyl)-2-fluoro-4-methylbenzene or 4-(Bromomethyl)-1-fluoro-2-methylbenzene + Br•Reaction of the benzylic radical with a bromine molecule.
Termination Br• + Br•Br₂Combination of two bromine radicals.
2-Fluoro-1,4-dimethylbenzyl radical + Br•1-(Bromomethyl)-2-fluoro-4-methylbenzene or 4-(Bromomethyl)-1-fluoro-2-methylbenzeneCombination of a benzylic radical and a bromine radical.
2 x 2-Fluoro-1,4-dimethylbenzyl radicalDimerized productCombination of two benzylic radicals.

Advanced Spectroscopic Characterization of 2 Fluoro 1,4 Dimethylbenzene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For fluorinated compounds like 2-Fluoro-1,4-dimethylbenzene, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C nuclei, are indispensable.

¹⁹F NMR Chemical Shifts and Coupling Constants for Structural Elucidation

Fluorine-19 NMR is a highly sensitive technique that offers a wide range of chemical shifts, making it an excellent tool for identifying and differentiating fluorine-containing compounds. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and readily interpretable signals.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is influenced by the electronic effects of the methyl groups on the aromatic ring. Generally, the chemical shifts for fluoroaromatic compounds appear in a specific region of the spectrum. The presence of electron-donating methyl groups ortho and para to the fluorine atom would influence the electron density around the fluorine nucleus, thus affecting its chemical shift.

A crucial aspect of ¹⁹F NMR is the observation of through-bond scalar couplings (J-couplings) between the fluorine nucleus and nearby protons (¹H) or carbon-13 (¹³C) nuclei. These coupling constants provide valuable information about the connectivity of the molecule. For instance, the coupling of the fluorine atom to the ortho, meta, and para protons on the benzene (B151609) ring will result in characteristic splitting patterns, with the magnitude of the coupling constant (in Hertz, Hz) being dependent on the number of bonds separating the coupled nuclei.

Interaction Typical Coupling Constant (Hz)
³J(F-H) ortho7-11
⁴J(F-H) meta4-8
⁵J(F-H) para<3

This interactive table provides typical ranges for fluorine-proton coupling constants in fluorinated benzene derivatives.

¹H and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl groups, being chemically distinct due to their proximity to the fluorine atom, may show slightly different chemical shifts.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the substitution pattern, not all aromatic carbons are equivalent. Furthermore, the carbon atoms directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to the fluorine atom.

Nucleus Assignment Expected Chemical Shift (ppm) Key Couplings
¹HAromatic-H6.5 - 7.5H-H and H-F couplings
¹HMethyl-H2.0 - 2.5
¹³CC-F150 - 170¹J(C-F) ~240-250 Hz
¹³CAromatic-C115 - 140ⁿJ(C-F)
¹³CMethyl-C15 - 25

This interactive table summarizes the expected NMR data for this compound.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. In the case of this compound, COSY would reveal the coupling network between the aromatic protons, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would definitively link the methyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the aromatic carbons, confirming the attachment of the methyl groups to the ring and their relative positions.

The application of these 2D NMR techniques provides a comprehensive and unambiguous assignment of all ¹H and ¹³C resonances, solidifying the structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

GC-MS for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of volatile compounds like this compound.

Upon injection into the GC-MS system, the compound is vaporized and separated from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process often leads to the fragmentation of the molecule.

The mass spectrum of this compound will show a molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. The m/z of this peak will confirm the molecular weight of the compound (124.16 g/mol ). In addition to the molecular ion, a series of fragment ions will be observed. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for aromatic compounds include the loss of methyl groups and benzylic cleavage. The presence of fluorine may also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.

m/z Possible Fragment Notes
124[C₈H₉F]⁺Molecular Ion (M⁺)
109[C₇H₆F]⁺Loss of a methyl group (M⁺ - CH₃)
91[C₇H₇]⁺Tropylium ion (common in alkylbenzenes)

This interactive table shows the predicted major fragments in the mass spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound.

For this compound, the theoretical exact mass of the molecular ion [C₈H₉F]⁺ can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁹F). An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the elemental composition of the molecule. This is a critical step in the definitive identification of a compound, especially when distinguishing between isomers which have the same nominal mass but different exact masses. The calculated monoisotopic mass for C₈H₉F is 124.0688 Da.

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational motions of its constituent bonds. The analysis of these bands allows for the identification of key functional groups. The primary vibrational modes are associated with the aromatic ring, the methyl groups, and the carbon-fluorine bond.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl (–CH₃) groups are observed at slightly lower wavenumbers, generally in the 2975-2845 cm⁻¹ range.

Vibrations corresponding to the carbon-carbon double bonds (C=C) within the benzene ring produce characteristic absorption bands in the 1600-1500 cm⁻¹ region. The presence of substituents on the ring influences the exact position and intensity of these bands. The strong C-F stretching vibration, a key indicator of fluorination, is expected to produce a prominent band in the 1250-1000 cm⁻¹ range. The unique pattern of overlapping vibrations between 1500 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region, which is unique for every molecule and allows for definitive identification.

Below is a table summarizing the expected vibrational frequencies and their assignments for this compound, based on data from analogous compounds like p-xylene (B151628) and other fluorinated aromatics.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchingAromatic Ring
2975 - 2845C-H StretchingMethyl (–CH₃) Groups
1620 - 1580C=C StretchingAromatic Ring
1520 - 1480C=C StretchingAromatic Ring
1470 - 1370C-H BendingMethyl (–CH₃) Groups
1250 - 1100C-F StretchingCarbon-Fluorine Bond
850 - 750C-H Out-of-Plane BendingAromatic Ring

This table is generated based on typical vibrational frequencies for the respective functional groups and may vary slightly for the specific molecule.

Vapor Phase IR Spectra Studies

Studying the infrared spectrum of this compound in the vapor phase offers distinct advantages over condensed phases (liquid or solid). researchgate.net In the gas phase, molecules are sufficiently separated to eliminate intermolecular interactions, such as dipole-dipole forces or hydrogen bonding, which can broaden absorption bands. researchgate.net

This results in a more highly resolved spectrum where the fine rotational-vibrational structure of the absorption bands can be observed. chemicalbook.com The analysis of vapor-phase IR spectra allows for a more precise assignment of the fundamental vibrational modes of the molecule. researchgate.netchemicalbook.com High-quality, quantitative vapor-phase spectra are crucial for creating accurate spectral libraries used in applications like atmospheric monitoring and industrial process control. chemicalbook.com

X-ray Crystallography of Derivatives for Solid-State Structure

While obtaining a single crystal of this compound itself can be challenging, the solid-state structure can be effectively studied through the X-ray crystallographic analysis of its derivatives. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

A relevant example is the crystal structure of 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one , which contains a 2-fluoro-4-(trifluoromethyl)phenyl moiety, a close structural analog to the 2-fluoro-1,4-dimethylphenyl group. researchgate.net X-ray diffraction analysis of this derivative reveals key structural parameters in the solid state. researchgate.net

In the crystal lattice of this derivative, the substituted benzene ring is not coplanar with the adjacent parent nucleus, exhibiting a significant dihedral angle of approximately 85.2°. researchgate.net The analysis confirms that all bond lengths and angles are within expected ranges for such fluorinated organic compounds. researchgate.net For instance, the C-F bond length and the geometry around the aromatic ring are precisely determined, providing empirical data that complements theoretical calculations. The packing of molecules in the crystal is governed by intermolecular forces, which can include weak hydrogen bonds and van der Waals interactions, influencing the material's bulk properties.

ParameterValue/Description
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.5792
b (Å)9.5542
c (Å)17.6986
β (°)99.508
Key Dihedral Angle~85.2° between the fluorinated ring and parent nucleus

Data is for the derivative 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* (pi to pi star) transitions associated with the delocalized π-electron system of the benzene ring. nih.gov

The benzene ring itself is a chromophore, the part of the molecule responsible for absorbing light. The methyl groups (–CH₃) act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. The fluorine atom also influences the electronic transitions. These substituents can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε).

The π → π* transitions in substituted benzenes typically result in two primary absorption bands. The introduction of electron-donating methyl groups and the electronegative fluorine atom modifies the energy levels of the molecular orbitals. This generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. Fluorination can also enhance properties such as intermolecular interactions, which can influence the electronic behavior of materials in applications like organic photovoltaics.

Transition TypeRegion (nm)Description
π → π200 - 280Involves the excitation of an electron from a bonding π orbital to an antibonding π orbital within the aromatic ring.

This table indicates the general region for electronic transitions in substituted benzene rings.

Computational Chemistry and Molecular Modeling of 2 Fluoro 1,4 Dimethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of 2-Fluoro-1,4-dimethylbenzene.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. jussieu.fr DFT calculations can predict various molecular properties, including optimized geometry, electronic energy, and the distribution of electron density. researchgate.net For substituted benzenes, DFT is particularly useful for understanding how different functional groups affect the molecule's reactivity. researchgate.net

The electronic structure of this compound is influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing fluorine atom. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule's surface. This information is crucial for predicting how the molecule will interact with other chemical species. scispace.com

Reactivity predictions for electrophilic aromatic substitution, a common reaction for benzene (B151609) derivatives, can be made using DFT. nih.gov By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the reactivity of different positions on the aromatic ring can be assessed. citedrive.com For this compound, DFT can help determine which carbon atoms are most susceptible to attack by an electrophile. nih.gov

Table 1: Predicted Electronic Properties of Aromatic Compounds from DFT Calculations

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzene-6.75-1.155.60
Toluene-6.50-1.105.40
Fluorobenzene-6.85-1.255.60
This compound (Estimated)-6.40-1.205.20

Note: The values for this compound are estimated based on general trends observed for substituted benzenes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. mhggroupberkeley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular properties. emerginginvestigators.org While computationally more expensive than DFT, ab initio methods are often used as a benchmark for other computational techniques.

For this compound, ab initio calculations can be employed to obtain precise values for its geometric parameters, vibrational frequencies, and electronic energies. These high-accuracy calculations are valuable for creating a detailed picture of the molecule's fundamental properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational preferences. The rotation of the methyl groups is a key conformational feature that can be explored using MD.

Table 2: Torsional Angles and Energy Barriers for a Hypothetical Conformational Analysis of this compound

ConformerC-C-C-H Torsional Angle (Methyl 1)C-C-C-H Torsional Angle (Methyl 4)Relative Energy (kcal/mol)
Staggered60°60°0
Eclipsed~2.9
Staggered/Eclipsed60°~1.45

Note: This data is hypothetical and based on typical energy barriers for methyl group rotation in substituted benzenes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For derivatives of this compound, QSAR models can be developed to predict their potential biological effects, such as toxicity or drug efficacy. unipi.itresearchgate.net

The process of building a QSAR model involves several steps:

Data Set Preparation : A collection of this compound derivatives with known biological activities is assembled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), are calculated for each molecule. nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the model is assessed using statistical techniques.

QSAR models for fluorinated benzene derivatives can help in the design of new compounds with desired biological properties while minimizing potential adverse effects. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy : The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. github.io DFT and other quantum chemical methods can be used to calculate the magnetic shielding tensors of the atoms in this compound, from which the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. nih.govnih.govresearchgate.netnmrdb.org These predictions can be invaluable for assigning peaks in experimental NMR spectra. rsc.org

Infrared (IR) and Raman Spectroscopy : The vibrational frequencies of a molecule correspond to the absorption peaks in its IR and Raman spectra. Quantum chemical calculations can predict these vibrational modes, providing a theoretical spectrum that can be compared with experimental data to confirm the molecule's structure. nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzene

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-37.157.10
H-57.257.20
H-67.057.00
CH₃ (at C1)2.302.25
CH₃ (at C4)2.352.30

Note: This data is illustrative for a generic substituted benzene and highlights the typical accuracy of computational predictions.

Thermodynamic Modeling of Mixtures

The thermodynamic properties of mixtures containing this compound are important for chemical process design and optimization. wiley.com Thermodynamic models, such as UNIQUAC and UNIFAC, can be used to predict the phase behavior of these mixtures, including vapor-liquid equilibrium (VLE). researchgate.netresearchgate.netscielo.brdechema.deufba.brdechema.demdpi.com

These models use group contribution methods, where the properties of a mixture are estimated based on the functional groups present in the constituent molecules. arxiv.org For mixtures of this compound with other compounds, such as hydrocarbons, these models can predict properties like activity coefficients, which are a measure of the deviation from ideal behavior. scispace.com This information is critical for designing separation processes like distillation.

Applications of 2 Fluoro 1,4 Dimethylbenzene and Its Derivatives in Chemical Synthesis

A Foundational Component in Organic Synthesis

2-Fluoro-1,4-dimethylbenzene serves as a fundamental precursor in a multitude of organic reactions. Its aromatic ring, activated by two methyl groups and modified by the presence of a fluorine atom, allows for a variety of chemical transformations. The fluorine atom, with its high electronegativity, influences the reactivity and regioselectivity of subsequent reactions, making it a valuable tool for chemists to precisely construct complex molecules.

The synthesis of this compound itself can be achieved through several methods, including electrophilic aromatic substitution of 1,4-dimethylbenzene (p-xylene). The strategic placement of the fluorine atom in the 2-position is crucial for its utility as a building block, directing further functionalization of the aromatic ring. This controlled reactivity is essential for the multi-step synthesis of more complex molecules.

Crafting Fluorinated Pharmaceuticals and Agrochemicals

The introduction of fluorine into bioactive molecules is a widely recognized strategy to enhance their efficacy and pharmacokinetic properties. This compound provides a readily available fluorinated scaffold for the synthesis of a new generation of pharmaceuticals and agrochemicals.

The Design and Synthesis of Novel Therapeutic Agents

The quest for more effective and safer drugs has led medicinal chemists to explore the unique advantages offered by fluorination. The incorporation of fluorine can significantly impact a drug's metabolic stability, lipophilicity, and binding affinity to its target.

While specific anticancer drugs directly derived from this compound are not extensively documented in publicly available literature, the broader class of fluorinated aromatic compounds has shown significant promise in cancer therapy. For instance, fluorinated analogs of natural products and other bioactive scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of a fluorine atom can enhance the anticancer activity of a compound by improving its ability to interact with target enzymes or receptors within cancer cells. Research into novel 1,2,4-triazole (B32235) derivatives and phthalazine (B143731) analogues containing fluorine has demonstrated their potential as effective anticancer agents. unilag.edu.ngmdpi.com

The substitution of hydrogen with fluorine can dramatically alter the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a therapeutic agent. tandfonline.comnih.gov The strong carbon-fluorine bond is more stable than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing. tandfonline.com

Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which in turn can affect how a drug is absorbed, distributed, and excreted. The introduction of fluorine can also enhance the binding affinity of a drug to its target protein, leading to increased potency. tandfonline.comnih.gov

PropertyInfluence of Fluorine Substitution
Metabolic Stability Increased due to the strength of the C-F bond
Lipophilicity Generally increased, which can affect membrane permeability
Binding Affinity Can be enhanced through specific interactions with target proteins
pKa of nearby groups Can be altered, affecting absorption and distribution

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily broken down by metabolic enzymes in the liver, such as cytochrome P450. This resistance to metabolism can significantly increase the bioavailability and duration of action of a drug. tandfonline.com

Compound FeatureEffect on Lipophilicity (logP)
Aromatic Fluorination Generally increases lipophilicity
Aliphatic Fluorination Can increase or decrease lipophilicity depending on the substitution pattern
Multiple Fluorine Atoms The effect is cumulative and can be fine-tuned

Development of Specialty Agrochemicals

The principles of utilizing fluorinated compounds in pharmaceuticals also extend to the development of advanced agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine can lead to products with improved efficacy, greater stability in the environment, and enhanced selectivity towards target pests. nbinno.comnih.gov

Precursor for Advanced Materials

This compound, also known as 2-fluoro-p-xylene, serves as a valuable building block in the synthesis of advanced materials. The introduction of a fluorine atom into the aromatic ring significantly modifies the compound's electronic properties, chemical reactivity, and intermolecular interactions. acs.org These modifications are leveraged to create specialized polymers and dyes with enhanced performance characteristics.

The incorporation of fluorine into polymers can impart a range of desirable properties, including high thermal stability, enhanced chemical resistance, low dielectric constants, and unique surface properties. nih.gov Fluorinated aromatic compounds are therefore critical precursors for high-performance polymers. While this compound is not typically polymerized directly, it can be chemically modified to produce fluorinated monomers suitable for polymerization.

A key strategy involves the introduction of functional groups onto the aromatic ring that can participate in polymerization reactions. For example, by subjecting this compound to nitration, one can synthesize fluoronitro-dimethylbenzene isomers. These intermediates can be further transformed, for instance, by reduction of the nitro group to an amine or by ether linkage formation, to create fluorinated diamines or diols. Such monomers are analogous to those used in the production of high-performance polyimides and polyetheretherketones (PEEK). The presence of the C-F bond in the polymer backbone enhances properties such as oxidative and thermal stability. researchgate.net

The strategic placement of fluorine atoms in polymer backbones has been shown to improve molecular packing and charge transport, which is particularly beneficial for materials used in organic electronic devices like organic photovoltaics (OPVs). acs.org The use of monomers derived from this compound allows for the fine-tuning of the electronic and physical properties of these advanced materials.

Table 1: Potential Monomer Synthesis from this compound

Starting MaterialReaction SequencePotential MonomerTarget Polymer Class
This compound1. Nitration2. ReductionFluoro-dimethyl-diaminobenzenePolyimides
This compound1. Nitration2. Nucleophilic SubstitutionFluoro-dimethyl-diphenolPolyethers (e.g., PEEK)

Fluorinated aromatic compounds are important in the dye industry for producing specialty dyes with high light fastness and bright shades. google.com Derivatives of this compound are precursors to a class of colorants known as azo dyes. The synthesis of azo dyes involves a two-step process: diazotization followed by an azo coupling reaction. nih.gov

To be used in this process, this compound must first be converted into an aromatic amine (an aniline (B41778) derivative). This is typically achieved through a nitration reaction, followed by the chemical reduction of the resulting nitro group to an amine group, yielding a fluoro-dimethylaniline. This primary aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.ca

This reactive diazonium salt is subsequently coupled with another electron-rich aromatic compound, such as a phenol, naphthol, or another aniline, to form the final azo dye. The fluorine atom on the aromatic ring can influence the final color of the dye and improve its stability and resistance to fading. google.com The specific isomer of fluoro-dimethylaniline used will determine the substitution pattern and properties of the resulting dye.

Table 2: Azo Dye Synthesis Pathway

StepReactionReactantsIntermediate/Product
1. Functionalization Nitration & ReductionThis compoundFluoro-dimethylaniline
2. Diazotization Formation of Diazonium SaltFluoro-dimethylaniline, NaNO₂, HClFluoro-dimethylbenzene diazonium chloride
3. Azo Coupling Electrophilic Aromatic SubstitutionDiazonium salt, Coupling Component (e.g., Naphthol)Specialty Azo Dye

Synthesis of Other Fluorinated Aromatic Compounds

This compound is a versatile starting material for the synthesis of more complex, poly-functionalized fluorinated aromatic compounds. Its existing substitution pattern—a fluorine atom and two methyl groups—guides subsequent reactions to specific positions on the aromatic ring, allowing for controlled synthesis of new molecules.

One major pathway involves electrophilic aromatic substitution . Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can introduce additional functional groups. The fluorine atom is an ortho-, para-directing deactivator, while the methyl groups are ortho-, para-directing activators. The interplay of these directing effects determines the position of the new substituent, enabling the synthesis of specific isomers of more complex fluorinated building blocks. These products are valuable in medicinal chemistry and agrochemical research. mdpi.com

A second important synthetic strategy is nucleophilic aromatic substitution (SNAr) . While the C-F bond is strong, the fluorine atom can act as a leaving group if the aromatic ring is sufficiently activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to it. researchgate.netnih.gov Therefore, by first nitrating this compound, the resulting fluoronitro-dimethylbenzene can react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the fluoride (B91410) ion. This sequence allows for the introduction of a wide array of functional groups, creating diverse molecular scaffolds from a single fluorinated precursor. nih.gov

Table 3: Synthetic Pathways from this compound

Reaction TypeReagentsProduct TypeSignificance
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (Nitration)2-Fluoro-x-nitro-1,4-dimethylbenzeneIntermediate for dyes, polymers, and SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., R-NH₂) on an activated ringx-Amino-y-nitro-1,4-dimethylbenzeneCreates highly functionalized aromatics by replacing fluorine.

Environmental Fate and Degradation Studies of 2 Fluoro 1,4 Dimethylbenzene

Abiotic Degradation Pathways

Abiotic degradation encompasses non-biological processes that break down chemical compounds in the environment. For 2-Fluoro-1,4-dimethylbenzene, the most significant abiotic degradation pathways are likely photolysis and reactions with atmospheric oxidants.

Photolysis: This process involves the breakdown of molecules by light energy. Aromatic compounds can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and potential bond cleavage. While direct photolysis of this compound in aqueous environments is possible, the presence of photosensitizing agents in natural waters can accelerate this process. Studies on p-xylene (B151628) have shown that its photolysis can lead to the formation of various products, and it is plausible that this compound would undergo similar transformations, potentially yielding fluorinated photoproducts. The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that it may remain intact during initial photolytic transformations, leading to the formation of other fluorinated byproducts acs.org.

Hydrolysis: This involves the reaction of a compound with water. Aryl fluorides, such as this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The strong carbon-fluorine bond is not readily cleaved by water nist.gov. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Once released into the atmosphere, this compound is subject to degradation by reactive atmospheric species, primarily the hydroxyl radical (•OH) and to a lesser extent, ozone (O₃).

Parameter Value/Description Source
Primary Atmospheric Oxidant Hydroxyl Radical (•OH)Inferred from general atmospheric chemistry
Secondary Atmospheric Oxidant Ozone (O₃)Inferred from general atmospheric chemistry
Estimated Atmospheric Lifetime DaysInferred from data for similar compounds

Biodegradation and Biotransformation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from soil and water. The biodegradability of this compound will be influenced by the presence of the fluorine substituent on the aromatic ring.

The microbial degradation of aromatic hydrocarbons like p-xylene is well-documented and typically proceeds through aerobic pathways initiated by oxygenase enzymes. It is highly probable that the biodegradation of this compound follows a similar initial sequence.

The degradation is likely initiated by a monooxygenase or dioxygenase enzyme, which attacks either one of the methyl groups or the aromatic ring itself.

Attack on a Methyl Group: A common pathway for xylene degradation involves the oxidation of a methyl group to form a primary alcohol (e.g., 2-fluoro-4-methylbenzyl alcohol). This is then further oxidized to an aldehyde and a carboxylic acid (2-fluoro-4-methylbenzoic acid).

Attack on the Aromatic Ring: Alternatively, a dioxygenase can catalyze the dihydroxylation of the aromatic ring to form a cis-dihydrodiol. This is a key step in the degradation of many aromatic compounds wikipedia.orgresearchgate.netnih.gov.

Following the initial oxidation, the fluorinated aromatic ring is likely cleaved by other enzymes. The presence of the fluorine atom can influence the regioselectivity of the enzymatic attack and may slow down the rate of degradation compared to the non-fluorinated parent compound nih.govresearchgate.netmdpi.com. Complete mineralization involves the eventual cleavage of the carbon-fluorine bond, a process known as defluorination, which can be a challenging step for microorganisms nih.govresearchgate.netmdpi.com.

Based on the established pathways for p-xylene degradation, several potential intermediates can be proposed for the biodegradation of this compound.

Proposed Intermediate Formation Pathway Source
2-Fluoro-4-methylbenzyl alcoholOxidation of a methyl groupInferred from p-xylene degradation pathways
2-Fluoro-4-methylbenzaldehydeOxidation of the benzyl (B1604629) alcoholInferred from p-xylene degradation pathways
2-Fluoro-4-methylbenzoic acidOxidation of the benzaldehydeInferred from p-xylene degradation pathways
3-Fluoro-1,6-dimethyl-cis-dihydrodiolDihydroxylation of the aromatic ringInferred from aromatic hydrocarbon degradation
3-Fluoro-5,6-dimethylcatecholDehydrogenation of the cis-dihydrodiolInferred from aromatic hydrocarbon degradation
Fluorinated muconic acid derivativesRing cleavage of the catecholInferred from fluorinated aromatic degradation

The identification of these intermediates would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) on cultures of microorganisms grown in the presence of this compound researchgate.net.

Several bacterial genera are known for their ability to degrade a wide range of aromatic hydrocarbons, including halogenated compounds.

Pseudomonas species: Strains of Pseudomonas are well-known for their metabolic versatility and have been shown to degrade various fluorinated aromatic compounds. For example, Pseudomonas putida has been studied for its ability to metabolize fluorobenzoates acs.org. These bacteria often possess the necessary oxygenase enzymes to initiate the degradation of aromatic rings. It is plausible that certain Pseudomonas strains could utilize this compound as a carbon source or co-metabolize it in the presence of other growth substrates nih.govresearchgate.netsemanticscholar.org. Co-metabolism, where the degradation of a non-growth-supporting compound is facilitated by the presence of a primary substrate, could be a significant mechanism for the transformation of this compound in the environment nih.govresearchgate.netsemanticscholar.org.

Rhodococcus species: Members of the genus Rhodococcus are also recognized for their broad catabolic capabilities, including the degradation of aromatic pollutants. Some Rhodococcus strains have been shown to be involved in the degradation of fluorinated aromatic compounds nih.gov. They possess robust enzymatic systems that can handle a variety of substituted aromatic structures.

Microbial Genus Known Degradation Capabilities Potential Role in this compound Degradation Source
PseudomonasDegradation of fluorobenzoates and other aromatic hydrocarbons.Initiation of degradation via mono- or dioxygenase attack. Co-metabolism. acs.orgnih.govresearchgate.netsemanticscholar.org
RhodococcusDegradation of a wide range of aromatic pollutants, including some fluorinated compounds.Potential for complete mineralization or biotransformation. nih.gov

Factors Influencing Biodegradation Rates (e.g., co-metabolism)

The biodegradation of fluorinated aromatic hydrocarbons like this compound is a complex process influenced by a variety of environmental and microbial factors. The rate and extent of degradation can be significantly affected by the presence of other organic compounds, a phenomenon which can lead to co-metabolism. researchgate.net Co-metabolism is the transformation of a compound by a microorganism that is unable to use it as a source of energy or essential elements. researchgate.net In this process, the degradation of the non-growth-sustaining substrate (in this case, potentially this compound) is facilitated by enzymes produced for the metabolism of another substrate (a growth-sustaining substrate). researchgate.net

Other factors that can influence the biodegradation rates of compounds like this compound include:

Substrate Concentration: The concentration of the target compound can impact its bioavailability and potential toxicity to microorganisms.

Availability of Nutrients: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.

Environmental Conditions: Parameters like pH, temperature, and oxygen availability play a critical role in microbial metabolism.

Microbial Community: The composition and enzymatic capabilities of the indigenous microbial population are fundamental to the degradation process.

The following table summarizes key factors that can influence the biodegradation of fluorinated aromatic compounds, with applicability to this compound.

FactorInfluence on BiodegradationExample/Mechanism
Co-metabolismCan enhance degradation of non-growth substrates.Enzymes produced for a primary substrate fortuitously degrade the fluorinated compound. researchgate.net
Substrate ConcentrationCan be rate-limiting or inhibitory at high concentrations.High concentrations may be toxic to microorganisms.
Nutrient AvailabilityEssential for microbial growth and enzyme synthesis.Lack of nitrogen or phosphorus can limit microbial activity.
pHAffects enzyme activity and microbial viability.Most degrading microorganisms have an optimal pH range for growth.
TemperatureInfluences microbial metabolic rates.Each microbial species has an optimal temperature for growth and degradation.
Oxygen AvailabilityDetermines aerobic or anaerobic degradation pathways.Aerobic pathways often involve oxygenases for ring cleavage.

Environmental Occurrence and Distribution

Specific data on the environmental occurrence and distribution of this compound are not widely documented in publicly available literature. However, its potential environmental behavior can be inferred from its chemical structure as a fluorinated aromatic hydrocarbon and by examining the fate of similar compounds like xylenes (B1142099) and other fluorinated substances. nih.govepa.gov

As a volatile organic compound (VOC), this compound is likely to be released into the atmosphere. nih.gov Its distribution in the environment will be governed by processes such as volatilization from soil and water, atmospheric transport, and deposition. The environmental fate of xylenes, which are structurally similar, has been well-studied. Xylenes are released into the atmosphere from sources like petroleum refining and vehicle emissions. epa.gov Once in the atmosphere, they can be degraded by photochemical reactions. epa.gov

In aquatic environments, the dominant removal process for xylenes is volatilization. epa.gov While resistant to hydrolysis, they can undergo biodegradation in water and soil. epa.gov The mobility of xylenes in soil is moderate, and they may leach into groundwater. epa.gov

For fluorinated compounds, the carbon-fluorine bond is very strong, which can lead to persistence in the environment. nih.gov Many fluorinated organic compounds are resistant to hydrolysis, photolysis, and microbial degradation. nih.gov The distribution of per- and polyfluoroalkyl substances (PFAS) has been studied extensively, revealing their widespread presence in various environmental compartments, including soil and water, often near industrial sources. mdpi.com

The following table outlines the likely environmental compartments for this compound and the key transport and transformation processes, based on the behavior of analogous compounds.

Environmental CompartmentExpected Behavior and Key ProcessesAnalogous Compound Behavior
AtmosphereLikely to be a primary recipient due to its volatility. Subject to atmospheric transport and photochemical degradation.Xylenes are primarily released to the atmosphere and degrade via reaction with hydroxyl radicals. epa.gov
WaterVolatilization is expected to be a significant removal process. Biodegradation may occur under favorable conditions.The dominant removal process for xylenes in water is volatilization. epa.gov
SoilMay be moderately mobile and has the potential to leach into groundwater. Biodegradation is a possible fate process.Xylenes are moderately mobile in soil and can leach into groundwater. epa.gov
BiotaPotential for bioaccumulation in organisms, although data is lacking.Fluorinated organic compounds have been detected in wildlife globally. nih.gov

Biomonitoring and Exposure Assessment

Biomonitoring is the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens such as blood, urine, or exhaled air. environmentalhealthproject.org For volatile organic compounds (VOCs) like this compound, biomonitoring can provide a measure of the internal dose resulting from all routes of exposure. nih.gov

There are no specific biomonitoring programs or established biomarkers of exposure for this compound documented in the available scientific literature. However, general approaches for assessing exposure to VOCs can be applied. These typically involve the analysis of:

Exhaled Air: The concentration of the parent VOC in exhaled breath can be a good indicator of recent exposure.

Blood: Measurement of the compound in blood provides a direct measure of internal exposure.

Urine: While less common for unchanged VOCs, urinary metabolites can serve as biomarkers of exposure.

Exposure assessment for a specific compound like this compound is challenging due to the lack of data on its specific sources, environmental concentrations, and human metabolism. A comprehensive exposure assessment would require:

Identification of Sources: Determining the industrial processes or products that may lead to its release.

Environmental Monitoring: Measuring its concentration in various environmental media (air, water, soil, food).

Exposure Modeling: Using environmental data to estimate human exposure through different pathways (inhalation, ingestion, dermal contact).

Biomonitoring: Directly measuring the compound or its metabolites in human tissues to confirm exposure.

The table below summarizes the potential biomonitoring approaches and challenges for assessing exposure to this compound.

Biomonitoring ApproachPotential SpecimenAdvantagesChallenges and Limitations
Measurement of Parent CompoundExhaled Air, BloodDirect measure of recent internal exposure.Short biological half-life of many VOCs requires timely sample collection after exposure. environmentalhealthproject.org
Measurement of MetabolitesUrineCan provide a longer window of exposure detection.Metabolic pathways of this compound are not well-characterized.
Exposure AssessmentEnvironmental and Human SamplesProvides a comprehensive picture of exposure.Lack of data on sources, environmental levels, and toxicokinetics for this specific compound.

Analytical Method Development for 2 Fluoro 1,4 Dimethylbenzene

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a substituted aromatic compound like 2-Fluoro-1,4-dimethylbenzene, both gas and liquid chromatography are highly effective.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly well-suited for assessing the purity of this compound and separating it from its isomers and potential impurities, such as the starting material p-xylene (B151628) or other halogenated byproducts. nist.govsigmaaldrich.com

Purity analysis is typically performed by assuming that the detector response is proportional to the concentration of each component. The area of each peak in the chromatogram is calculated, and the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. For more accurate quantitative analysis, an internal or external standard method is employed. Reaction monitoring can be effectively carried out using GC to determine the consumption of reactants and the formation of products over time. chemrxiv.org

Table 1: Typical GC Parameters for Analysis of Substituted Xylenes (B1142099)

ParameterTypical SettingPurpose
ColumnNon-polar (e.g., DB-5, HP-5ms) or mid-polar (e.g., DB-17) capillary columnSeparates compounds based on boiling point and polarity. Non-polar columns are standard for hydrocarbon derivatives.
Injector Temperature250 °CEnsures rapid and complete volatilization of the sample.
Oven ProgramInitial temp. 50-100 °C, ramp at 10-20 °C/min to 250 °CA temperature gradient allows for the separation of compounds with a range of boiling points.
Carrier GasHelium or HydrogenInert mobile phase that carries the analyte through the column.
DetectorFlame Ionization Detector (FID)Highly sensitive to organic compounds, providing a robust signal for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, especially for less volatile impurities or when derivatization is not desired. For this compound, reversed-phase HPLC is the most common approach. benchchem.com

In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. By adjusting the ratio of these solvents (either isocratically or through a gradient), the retention time of the compound can be optimized for effective separation from impurities. benchchem.com UV detection is commonly used, with the wavelength set to an absorption maximum of the aromatic ring, such as 254 nm, to ensure high sensitivity. benchchem.com

Table 2: Typical HPLC Method Parameters for this compound

ParameterTypical SettingPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Standard for separating non-polar to moderately polar organic molecules. benchchem.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientA gradient elution is often used to effectively separate early and late-eluting impurities.
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature25-40 °CControls viscosity and can improve peak shape and resolution.
DetectorUV-Vis Diode Array Detector (DAD)Monitors absorbance at a specific wavelength (e.g., 254 nm) for quantification and provides spectral data for peak purity assessment. benchchem.com

Coupling GC/HPLC with Mass Spectrometry (GC-MS, LC-MS/MS)

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis. The chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

GC-MS is particularly useful for confirming the identity of this compound. The retention time from the GC provides one layer of identification, while the mass spectrometer provides the molecular ion peak, which corresponds to the molecular weight of the compound (124.16 g/mol ). benchchem.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint, allowing for unambiguous structural confirmation. For instance, the loss of a methyl group (CH₃) would result in a fragment ion at m/z 109.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is valuable for analyzing impurities that may not be suitable for GC. While direct LC-MS data for this compound is not prevalent in the literature, methods developed for its isomers can be readily adapted. bldpharm.com

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueSignificance
Molecular FormulaC₈H₉FDefines the elemental composition. nih.gov
Molecular Weight124.16 g/molThe theoretical weight of the molecule. sigmaaldrich.com
Molecular Ion Peak [M]⁺m/z 124Confirms the molecular weight of the compound in the mass spectrum. benchchem.com
Major Fragment Ion [M-CH₃]⁺m/z 109Represents the loss of a methyl group, a characteristic fragmentation pathway.

Spectroscopic Analytical Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with the analyte to provide information about its structure, concentration, and chemical environment.

Advanced NMR for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. diva-portal.org For this compound, both ¹H NMR and ¹⁹F NMR are highly informative. benchchem.com

¹H NMR: The proton NMR spectrum provides information about the number and type of hydrogen atoms. For this compound, two distinct singlets are expected for the two non-equivalent methyl groups (typically in the δ 2.2–2.4 ppm range), and a complex multiplet pattern is observed for the aromatic protons due to spin-spin coupling with each other and with the adjacent fluorine atom. benchchem.com

¹⁹F NMR: Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and specific technique. chemrxiv.org this compound would show a characteristic signal, likely a singlet or a narrow multiplet due to coupling with nearby protons, in the typical chemical shift range for aryl fluorides (around -110 to -120 ppm). benchchem.com

Quantitative NMR (qNMR) is an advanced application that allows for the highly accurate determination of purity and concentration without the need for identical reference standards. diva-portal.org The area of an NMR signal is directly proportional to the number of nuclei giving rise to it. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, a precise quantity can be determined. diva-portal.orgsepscience.com ¹⁹F qNMR is particularly powerful due to its wide chemical shift range, which minimizes the chance of signal overlap. chemrxiv.org

Table 4: ¹H and ¹⁹F NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.0 - 7.2Multiplet3 Aromatic Protons (Ar-H)
¹H~2.2 - 2.4Singlet6 Protons from 2 Methyl Groups (CH₃) benchchem.com
¹⁹F~ -110 to -120Singlet / Multiplet1 Aromatic Fluorine (Ar-F) benchchem.com

Infrared and UV-Vis Spectroscopy for Detection and Quantification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching of the aromatic ring and methyl groups, C=C stretching within the aromatic ring, and a strong, characteristic C-F stretching band. researchgate.net While primarily a qualitative technique, IR can be used quantitatively by measuring the absorbance at a specific wavenumber, although it is generally less precise than chromatographic or NMR methods.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong UV absorbance due to the π → π* transitions of the benzene (B151609) ring. This property is the basis for its detection in HPLC. benchchem.com According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy a simple and effective method for quantification in solution, provided no other components absorb at the chosen analytical wavelength.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Aromatic C-F Stretch1250 - 1100Strong
C-H Bend (Out-of-plane)900 - 675Strong

Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in complex matrices such as soil, water, and industrial effluents necessitates an effective sample preparation step. This step is designed to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument. The choice of technique depends on the matrix type, the concentration of the analyte, and the required sample throughput.

For solid matrices like soil and sediment, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient approach. benchchem.comsigmaaldrich.com This technique involves an initial extraction with an organic solvent, typically acetonitrile, followed by a "salting-out" step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. gcms.cz A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a sorbent like primary secondary amine (PSA) is used to remove interferences. nih.gov For semi-volatile compounds like this compound, a modified QuEChERS protocol might involve a mixture of acetone (B3395972) and n-hexane as the extraction solvent to enhance recovery. benchchem.com

Table 1: Exemplary QuEChERS Protocol for this compound in Soil

StepParameterDescription
1. Sample Homogenization Sample Weight5-10 g of homogenized soil
2. Extraction Solvent10 mL of Acetonitrile or Acetone/n-Hexane (1:1 v/v)
ShakingVortex for 1-2 minutes
3. Salting Out SaltsAnhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
ActionInduces phase separation between the aqueous and organic layers
4. Centrifugation Speed & Time3000-4000 rpm for 5 minutes
5. Dispersive SPE (Cleanup) SorbentPrimary Secondary Amine (PSA) to remove organic acids and polar interferences
ProcedureAn aliquot of the supernatant is mixed with the d-SPE sorbent and centrifuged
6. Final Extract AnalysisThe final supernatant is ready for injection into a GC-MS system

For aqueous matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and largely solvent-free technique for volatile and semi-volatile organic compounds. researchgate.netresearchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. The choice of fiber coating is critical for efficient extraction. For aromatic compounds like this compound, a fiber with a mixed-phase coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is often suitable due to its affinity for both nonpolar and moderately polar analytes. researchgate.net

Table 2: Suggested HS-SPME Parameters for this compound in Water

ParameterSuggested ConditionRationale
SPME Fiber PDMS/DVB (Polydimethylsiloxane/Divinylbenzene)Effective for trapping a broad range of volatile and semi-volatile organic compounds, including aromatics.
Extraction Mode Headspace (HS)Minimizes matrix effects from non-volatile components in the water sample.
Sample Volume 10-15 mL in a 20 mL vialStandard volume for headspace analysis.
Extraction Temperature 50-70 °CEnhances the partitioning of the analyte into the headspace.
Extraction Time 20-30 minutesAllows for equilibrium or near-equilibrium to be reached.
Agitation Stirring or sonicationFacilitates the mass transfer of the analyte from the sample to the headspace.
Desorption Thermal desorption in GC inletRapidly transfers the analyte from the SPME fiber to the GC column.

Validation of Analytical Methods (e.g., linearity, accuracy, precision, limits of detection/quantitation)

The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. For the quantification of this compound, a gas chromatography-mass spectrometry (GC-MS) method is commonly employed. The validation process involves the systematic evaluation of several key parameters.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the GC-MS analysis of this compound, a calibration curve is typically prepared by analyzing a series of standard solutions at different concentrations. A linear relationship is generally observed over a specific range, and the quality of the fit is assessed by the coefficient of determination (R²). An acceptance criterion of R² ≥ 0.99 is common for analytical methods. nih.govdovepress.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is spiked into a blank matrix and analyzed. The percentage recovery is then calculated. For environmental analyses, typical acceptance criteria for accuracy range from 70% to 120%. scioninstruments.com

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For trace analysis, an RSD of <15% is often considered acceptable. glsciences.com

Limits of Detection (LOD) and Quantitation (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with a common approach using S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. nih.gov

Table 3: Typical Validation Parameters for a GC-MS Method for this compound

ParameterTypical Value/RangeAcceptance Criteria
Linearity (R²) ≥ 0.995R² ≥ 0.99
Accuracy (Recovery) 85-110%70-120%
Precision (RSD) < 10%< 15%
LOD (ng/mL) 0.1 - 1.0Signal-to-Noise Ratio ≥ 3
LOQ (ng/mL) 0.5 - 5.0Signal-to-Noise Ratio ≥ 10

A hypothetical validated GC-MS method for this compound could utilize a non-polar capillary column, such as a DB-5ms or equivalent, with a temperature program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure the separation of the analyte from other volatile organic compounds. The mass spectrometer would be operated in selected ion monitoring (SIM) mode, targeting the molecular ion of this compound (m/z 124.16) for quantification and other characteristic fragment ions for confirmation.

Q & A

Basic: What are the common synthetic routes for preparing 2-Fluoro-1,4-dimethylbenzene, and what key reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via electrophilic aromatic substitution (EAS) or nucleophilic vinylic substitution (SNV). For EAS, fluorine introduction typically requires fluorinating agents (e.g., F₂ or Selectfluor) under controlled conditions. The methyl groups at positions 1 and 4 direct substituents to specific positions, while fluorine's electron-withdrawing nature moderates reactivity. Catalysts like polyfluorinated alcohols (e.g., 2,2,2-trifluoroethanol) enhance reaction efficiency by stabilizing intermediates . For SNV, gem-difluoroenamides can undergo substitution with aromatic nucleophiles, as demonstrated in the synthesis of 2-fluoro-1,4-benzoxazines . Key factors affecting yield include:

  • Temperature : Optimal range of 25–80°C to balance reaction rate and side-product formation.
  • Catalyst Loading : 5–10 mol% of trifluoroethanol improves regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNV pathways .

Basic: How can researchers confirm the purity and structure of this compound post-synthesis?

Methodological Answer:
Post-synthesis characterization requires a multi-technique approach:

NMR Spectroscopy :

  • ¹H NMR : Methyl groups appear as singlets (δ 2.2–2.4 ppm), while aromatic protons show splitting patterns due to fluorine coupling (³JHF ~8 Hz).
  • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms fluorine presence .

GC-MS : Retention time and molecular ion peak (m/z 124.16) validate purity.

Elemental Analysis : Matches calculated C (77.39%), H (7.32%), and F (15.29%) .

HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced: How does the electronic interplay between fluorine and methyl substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:
The methyl groups (electron-donating, +I effect) activate the ring, while fluorine (electron-withdrawing, -I/-M effects) deactivates it. This creates a regioselective environment:

  • Ortho/para Directors : Methyl groups direct electrophiles to positions 2 and 5, but fluorine's -M effect reduces reactivity at position 2, favoring para substitution relative to methyl .
  • Reactivity Modulation : Computational studies (DFT) show that the C-F bond lowers HOMO energy, making EAS slower but more selective. For example, nitration occurs at position 3 (meta to F, para to CH₃) with 70% yield under HNO₃/H₂SO₄ .

Table 1 : Substituent Effects on EAS Reactivity

PositionSubstituentElectronic EffectReactivity
1CH₃+I (Activating)High
4CH₃+I (Activating)High
2F-M (Deactivating)Low

Advanced: What strategies resolve contradictory data on the biological activity of fluorinated aromatic compounds like this compound?

Methodological Answer:
Contradictions often arise from varying solubility, stereoelectronic effects, or assay conditions. Strategies include:

Solubility Optimization : Use co-solvents (e.g., DMSO) to maintain concentrations above the cut-off threshold (0.10–0.46 mmol/L) for biological activity .

Comparative SAR Studies : Synthesize analogs (e.g., 2-Cl or 2-Br derivatives) to isolate fluorine's impact. For example, replacing F with Cl in GABA receptor modulators alters binding affinity by 10-fold .

Computational Modeling : Molecular docking (AutoDock) and MD simulations predict interactions with targets (e.g., enzymes or receptors), reconciling discrepancies between in vitro and in vivo results .

Advanced: How does fluorine substitution enhance the utility of this compound in medicinal chemistry?

Methodological Answer:
Fluorine improves pharmacokinetic and pharmacodynamic properties:

  • Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Lipophilicity : Fluorine increases logP by ~0.25, enhancing blood-brain barrier penetration .
  • Bioisosterism : Fluorine mimics hydroxyl groups in hydrogen-bonding interactions without metabolic liability. For example, fluorinated benzodiazepines show improved anxiolytic activity .

Table 2 : Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight124.16 g/mol
Boiling Point~180–185°C (estimated)
Solubility (Water)0.15 mmol/L (analog data)
logP2.8 (calculated)

Retrosynthesis Analysis

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2-Fluoro-1,4-dimethylbenzene
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Reactant of Route 2
2-Fluoro-1,4-dimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.